molecular formula C10H9NO3 B12096618 3-(3-methoxyphenyl)isoxazol-5(4H)-one

3-(3-methoxyphenyl)isoxazol-5(4H)-one

Cat. No.: B12096618
M. Wt: 191.18 g/mol
InChI Key: FZRPFDCBIAJPNM-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)isoxazol-5(4H)-one (CAS 248470-38-4) is a high-value heterocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery. Its structure, featuring an isoxazol-5(4H)-one core fused with a 3-methoxyphenyl moiety, allows for selective modification, making it a privileged scaffold for creating novel bioactive molecules . This compound is primarily utilized as a key building block in the development of pharmaceutical candidates, with published research highlighting its application in synthesizing potential anti-inflammatory agents and central nervous system (CNS) active compounds . The methoxyphenolic moiety is of significant research interest as methoxyphenolic compounds have demonstrated potent anti-inflammatory effects in human cellular models . Its well-defined structure and reactivity also make it valuable for exploring new pathways in heterocyclic chemistry and for the synthesis of more complex molecular architectures . From a practical standpoint, this compound has a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.186 g/mol . To ensure stability and longevity, the compound should be stored under recommended conditions at 2-8°C . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

3-(3-methoxyphenyl)-4H-1,2-oxazol-5-one

InChI

InChI=1S/C10H9NO3/c1-13-8-4-2-3-7(5-8)9-6-10(12)14-11-9/h2-5H,6H2,1H3

InChI Key

FZRPFDCBIAJPNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=O)C2

Origin of Product

United States

Spectroscopic and Structural Characterization of 3 3 Methoxyphenyl Isoxazol 5 4h One and Isoxazolone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Through one-dimensional and two-dimensional experiments, it is possible to map out the precise structure of isoxazolone derivatives.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of an isoxazolone derivative like 3-(3-methoxyphenyl)isoxazol-5(4H)-one is expected to show distinct signals corresponding to the protons of the methoxyphenyl group and the isoxazolone ring. Protons on the aromatic ring typically appear as multiplets in the downfield region (δ 6.8–8.0 ppm). The methoxy (B1213986) group (-OCH₃) protons characteristically present as a sharp singlet around δ 3.8 ppm. rsc.orgrjpbcs.com The methylene (B1212753) protons (CH₂) of the isoxazol-5(4H)-one ring are expected to appear as a singlet further upfield. For example, in related 4-arylmethylene isoxazol-5(4H)-one structures, the methyl group on the isoxazole (B147169) ring appears as a singlet around δ 2.2-2.3 ppm. mdpi.commdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon atoms and information about their electronic environment. Key signals for this compound would include the carbonyl carbon (C=O) of the isoxazolone ring, which is highly deshielded and appears far downfield (δ 167–170 ppm). mdpi.com The C=N carbon signal is also characteristic, appearing around δ 161-163 ppm. mdpi.com Carbons of the methoxyphenyl ring resonate in the aromatic region (δ 110–160 ppm), with the carbon attached to the methoxy group showing a characteristic shift. The methoxy group carbon itself typically appears around δ 55 ppm. rsc.org

The following table summarizes typical chemical shift ranges for key structural motifs in methoxyphenyl-substituted isoxazolone derivatives based on published data for analogous compounds.

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) References
Aromatic Protons (Ar-H)6.8 - 8.5110 - 160 rsc.orgmdpi.commdpi.com
Methoxy Protons (-OCH₃)~3.8~55 rsc.orgrjpbcs.com
Isoxazolone Ring CH₂(Varies with substitution)(Varies with substitution)
Isoxazolone C=O-167 - 170 mdpi.com
Isoxazolone C=N-161 - 163 mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular structure. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. researchgate.net For this compound, a COSY spectrum would reveal the coupling network among the protons on the 3-methoxyphenyl (B12655295) ring, confirming their relative positions (ortho, meta, para). ipb.ptresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.nethmdb.ca An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methoxy proton singlet to the methoxy carbon signal. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes longer-range correlations between protons and carbons over two or three bonds. It is invaluable for connecting different parts of the molecule. For instance, an HMBC spectrum could show correlations between the aromatic protons and the C3 carbon of the isoxazolone ring, confirming the point of attachment between the two ring systems. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and the spatial arrangement of substituents. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation. nih.govacs.org The IR spectrum of this compound and its derivatives is characterized by several key absorption bands that confirm the presence of its core structural features. nih.gov

The most prominent and diagnostic peak is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration in the isoxazolone ring, which typically appears in the range of 1730–1750 cm⁻¹. orientjchem.org Another key feature is the C=N stretching vibration of the isoxazole ring, found around 1570–1620 cm⁻¹. rjpbcs.comorientjchem.orgwpmucdn.com The presence of the methoxyphenyl group is confirmed by C-O-C stretching vibrations for the ether linkage (around 1250 cm⁻¹ and 1050 cm⁻¹) and multiple bands in the 3100-3000 cm⁻¹ region corresponding to aromatic C-H stretching. rjpbcs.comwpmucdn.com

The table below details the expected IR absorption frequencies for the primary functional groups in this compound.

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹) References
Carbonyl (C=O)Stretch1730 - 1750 orientjchem.org
Imine (C=N)Stretch1570 - 1620 rjpbcs.comorientjchem.orgwpmucdn.com
Aromatic Ring (C=C)Stretch~1470 - 1525 rjpbcs.comwpmucdn.com
Aryl Ether (Ar-O-C)Asymmetric Stretch~1250 rjpbcs.com
Aryl Ether (Ar-O-C)Symmetric Stretch~1050 rjpbcs.com
Aromatic C-HStretch3000 - 3100 rjpbcs.comwpmucdn.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing delicate organic molecules, as it minimizes fragmentation during the ionization process. acs.orgrsc.org When analyzing this compound using ESI-MS in positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺. rjpbcs.com This allows for the direct determination of the compound's molecular weight.

By increasing the energy within the mass spectrometer (a technique known as collision-induced dissociation or CID), the protonated molecule can be induced to fragment. researchgate.netresearchgate.net The resulting fragmentation pattern provides valuable clues about the molecule's structure. For isoxazole derivatives, common fragmentation pathways involve the cleavage of the heterocyclic ring and losses of small, stable molecules. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the molecule's elemental formula. beilstein-journals.orgnih.gov For this compound (C₁₀H₉NO₃), HRMS would distinguish its exact mass from that of any other isomers or compounds with the same nominal mass but a different elemental composition. rsc.orgnih.gov The comparison between the calculated exact mass for the proposed formula and the experimentally measured mass is a critical step in confirming the identity of a newly synthesized compound. beilstein-journals.orgnih.gov

X-ray Crystallography for Solid-State Structure Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise molecular structure of a compound. creative-biostructure.com This technique requires a high-quality single crystal, which, when mounted and rotated in an X-ray beam, produces a unique diffraction pattern. youtube.com The analysis of the positions and intensities of the diffracted spots allows for the calculation of the electron density map of the molecule, from which the exact spatial coordinates of each atom can be determined. creative-biostructure.comyoutube.com This provides unequivocal insights into the molecule's stereochemistry and preferred solid-state conformation.

For isoxazolone derivatives, SC-XRD is crucial for:

Confirming Connectivity: Unambiguously verifying the synthesized molecular framework.

Determining Stereochemistry: Establishing the configuration around stereocenters and geometric isomers (e.g., Z or E configuration across a double bond). For instance, in a study of (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one, SC-XRD confirmed the Z configuration around the exocyclic C=C bond. nih.gov

Analyzing Conformation: Revealing the three-dimensional shape of the molecule, including the planarity of rings and the torsion angles between different substituents. In the structure of an N-substituted 4-methoxyphenyl (B3050149) isoxazoline (B3343090) derivative, the molecule was found to be non-planar, with specific torsion angles defining its shape. mdpi.com Similarly, for (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one, the phenyl substituent was found to be significantly twisted out of the plane of the isoxazolone ring. nih.gov

Investigating Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds and π–π stacking, which dictate how molecules pack in the crystal lattice. nih.govmdpi.com

While specific crystallographic data for this compound is not publicly available, data from closely related structures, such as 3-phenyl-5-isoxazolone, illustrates the type of information obtained. The crystal structure for this parent compound was redetermined and lodged in the Crystallography Open Database. nih.gov

Below is a table showcasing typical crystallographic data that would be obtained from a single-crystal XRD analysis, using the published data for 3-phenyl-5-isoxazolone as a representative example.

Table 1: Representative Single-Crystal X-ray Diffraction Data for 3-Phenyl-5-isoxazolone

This table is interactive. You can sort and filter the data.

ParameterValueSignificance
Compound3-Phenyl-5-isoxazoloneA closely related analog to the title compound.
FormulaC₉H₇NO₂Molecular formula of the crystallized compound. nih.gov
Crystal SystemMonoclinicDescribes the basic shape of the unit cell. nih.gov
Space GroupP 1 2₁/n 1Defines the symmetry elements within the unit cell. nih.gov
Unit Cell Dimensionsa = 9.9869 ÅLengths of the sides of the unit cell. nih.gov
b = 5.3008 Å
c = 13.9874 Å
Unit Cell Anglesα = 90°Angles between the axes of the unit cell. nih.gov
β = 93.106°
γ = 90°
Volume (V)738.7 ųThe volume of a single unit cell.
Molecules per Unit Cell (Z)4The number of molecules contained within one unit cell. nih.gov

Powder X-ray diffraction (PXRD) is a versatile and rapid analytical technique used to characterize the bulk properties of a crystalline solid. carleton.edu Unlike SC-XRD, which requires a single, perfect crystal, PXRD is performed on a finely ground powder containing a vast number of randomly oriented microcrystallites. researchgate.net The resulting diffraction pattern, or diffractogram, is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. springernature.com

Key applications of PXRD in the study of isoxazolone derivatives include:

Phase Identification: By comparing the experimental diffractogram to databases of known patterns, PXRD can quickly identify the crystalline solid. This is a primary method for confirming the identity of a synthesized bulk material. carleton.edu

Purity Assessment: The technique is highly sensitive to the presence of crystalline impurities. If other crystalline forms or unreacted starting materials are present, their characteristic diffraction peaks will appear in the pattern, allowing for an assessment of sample purity. carleton.edu

Polymorph Screening: Many organic molecules, including pharmaceuticals, can crystallize in multiple different crystal packing arrangements known as polymorphs. Different polymorphs of the same compound can have different physical properties. PXRD is the principal tool used to identify and distinguish between these different polymorphic forms.

Determination of Unit Cell Parameters: While less precise than SC-XRD, the positions of the diffraction peaks in a high-quality PXRD pattern can be used to determine the unit cell dimensions of a crystal lattice. carleton.edu

Monitoring Crystalline Stability: PXRD can be used to monitor changes in the crystalline structure of a material over time, under different temperature or humidity conditions, providing crucial stability information.

For a novel compound like this compound, PXRD would be an essential step after synthesis to confirm that the bulk powder consists of a single, homogeneous crystalline phase before further testing.

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. The experimental results are then compared to the theoretical percentages calculated from the proposed molecular formula. This comparison serves as a crucial check on the purity and empirical formula of a newly synthesized compound.

For this compound, the expected molecular formula is C₁₀H₉NO₃. The theoretical elemental composition is calculated based on the atomic weights of its constituent elements. The synthesis of the compound would be considered successful and the product pure if the experimentally determined percentages from elemental analysis are in close agreement (typically within ±0.4%) with the calculated values. While specific experimental data for this compound is not available, the process is illustrated in the table below.

Table 2: Elemental Analysis Data for C₁₀H₉NO₃

This table is interactive. You can sort and filter the data.

ElementTheoretical Mass %Experimental Mass % (Found)Difference (%)
Carbon (C)62.82%N/AN/A
Hydrogen (H)4.74%N/AN/A
Nitrogen (N)7.33%N/AN/A
Oxygen (O)25.11%N/AN/A

Note: Experimental values ("Found") are determined in a laboratory setting and are not available in the searched literature for the title compound.

This analytical method is a cornerstone of chemical characterization, providing essential validation of a compound's elemental makeup alongside spectroscopic and crystallographic techniques. researchgate.net

Chemical Modifications and Derivatization Strategies of the Isoxazolone Scaffold

Synthesis of Substituted Isoxazolone Derivatives

The synthesis of substituted isoxazolone derivatives is a cornerstone of medicinal chemistry research involving this scaffold. The inherent reactivity of the isoxazolone ring system allows for modifications that can significantly alter its properties. Key strategies involve introducing a variety of substituents onto the heterocyclic ring and modifying the exocyclic position.

The introduction of different aryl and heteroaryl groups onto the isoxazolone ring is a common strategy to explore the structure-activity relationships of these compounds. The primary method for achieving this diversity involves the cyclization of appropriately substituted precursors.

The synthesis of isoxazoles can be achieved from chalcone (B49325) precursors. For instance, the reaction of a brominated chalcone with hydroxylamine (B1172632) can lead to the formation of a disubstituted isoxazole (B147169). wpmucdn.com In the context of the target compound, starting with 3-methoxy acetophenone (B1666503) and a substituted benzaldehyde (B42025) would yield a chalcone, which upon cyclization with hydroxylamine hydrochloride, forms a 3-(3-methoxyphenyl)-5-(substituted-aryl)isoxazole. orientjchem.org This approach allows for the introduction of a wide array of aryl or heteroaryl moieties at the C-5 position of the isoxazole ring, depending on the choice of the initial aldehyde.

Table 1: Examples of Substituted Isoxazoles from Chalcone Precursors This table is illustrative of the synthetic principle for aryl substitutions.

3-Position Substituent 5-Position Substituent Precursor Reference
4-methoxyphenyl (B3050149) 3-chlorophenyl 2,3-Dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone wpmucdn.com
3-nitrophenyl 3-methoxyphenyl (B12655295) Chalcone from 3-methoxy acetophenone and 3-nitrobenzaldehyde orientjchem.org

This strategy underscores the modularity of isoxazole synthesis, where different aromatic and heteroaromatic aldehydes can be employed to generate a library of analogs with varied electronic and steric properties at the C-5 position, while retaining the core 3-(3-methoxyphenyl) group.

The 4-position of the isoxazol-5(4H)-one ring is characterized by an active methylene (B1212753) group, making it a prime site for modification, most commonly through Knoevenagel condensation with various aldehydes. orientjchem.org This reaction is typically part of a one-pot, three-component synthesis where a β-ketoester (like ethyl acetoacetate), hydroxylamine hydrochloride, and an aldehyde react to form a 4-arylmethylene-isoxazol-5(4H)-one. orientjchem.orgnih.gov

Numerous catalysts and conditions have been developed to facilitate this transformation efficiently and under environmentally benign conditions. These include the use of citric acid, L-valine, tartaric acid, and functionalized celluloses in aqueous media. orientjchem.orgpreprints.orgias.ac.inresearchgate.net The reaction proceeds by first forming the isoxazol-5(4H)-one intermediate, which then undergoes condensation with the aldehyde. clockss.org This method allows for the introduction of a wide range of substituted aryl and heteroaryl groups at the 4-position. nih.govrsc.org For example, the reaction of ethyl acetoacetate (B1235776), hydroxylamine hydrochloride, and vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) yields (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one. clockss.org While this example creates a 3-methyl derivative, substituting the initial β-ketoester with ethyl 3-(3-methoxyphenyl)-3-oxopropanoate would theoretically lead to the desired 3-(3-methoxyphenyl) core.

Table 2: Synthesis of 4-Arylmethylene-3-methylisoxazol-5(4H)-ones via Three-Component Reaction This table demonstrates the versatility of modifying the 4-position with various aldehydes.

Aldehyde Catalyst Product Yield (%) Reference
4-Hydroxy-3-methoxybenzaldehyde 2-Aminopyridine 4-(4-Hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one 95 clockss.org
4-Methoxybenzaldehyde L-Valine (Z)-4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one 93 ias.ac.in
4-Bromobenzaldehyde Citrus limetta juice (Z)-4-(4-bromobenzylidene)-3-methylisoxazol-5(4H)-one 92 nih.gov
3-Hydroxybenzaldehyde Propylamine-functionalized cellulose (B213188) 4-(3-Hydroxybenzylidene)-3-methylisoxazol-5(4H)-one 95 preprints.org

Formation of Isoxazolone-Containing Hybrid Molecules

Molecular hybridization is a powerful strategy in drug design that combines two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, or novel mechanisms of action. The 3-(3-methoxyphenyl)isoxazol-5(4H)-one scaffold is an attractive building block for creating such hybrid molecules.

The 1,3,4-thiadiazole (B1197879) ring is another five-membered heterocycle known for its diverse biological activities. nih.gov Creating hybrid molecules that contain both an isoxazole and a thiadiazole ring is a promising derivatization strategy. The synthesis of such conjugates can be approached by preparing the two heterocyclic cores separately and then linking them. For instance, 2-amino-5-substituted-1,3,4-thiadiazoles can be synthesized from the cyclization of thiosemicarbazide (B42300) with various reagents. nih.gov

A synthetic pathway could involve preparing an isoxazolone derivative with a reactive handle, such as a carboxylic acid or an amine, which can then be coupled to a suitably functionalized thiadiazole. Research has shown the synthesis of 1,3,4-thiadiazole derivatives carrying a 3-methoxyphenyl substituent, which could serve as a key intermediate. nih.gov These thiadiazoles are formed by cyclizing 1-R-4-(3-methoxyphenyl)thiosemicarbazides in concentrated sulfuric acid. nih.gov Another approach involves the synthesis of isoxazole and thiadiazole analogues of 1,5-benzodiazepines, demonstrating the feasibility of combining these heterocycles within a larger molecular framework. researchgate.net

Pyrazoles are another class of heterocycles frequently incorporated into medicinally active compounds. The combination of isoxazole and pyrazole (B372694) moieties has been explored to generate novel chemical entities. A general synthesis involves the acylation of a ketone followed by heterocyclization with hydrazine (B178648) to form the pyrazole ring. mdpi.com

A more direct method for creating isoxazole-pyrazole hybrids involves a [3+2] heteroannulation reaction. For example, a chalcone derivative containing a pyrazole ring can react with hydroxylamine hydrochloride in the presence of a catalyst like cupric acetate (B1210297) to form the isoxazole ring, thus linking the two heterocycles. researchgate.net This strategy has been used to synthesize compounds like 3-(4,5-dichloro-2-fluorophenyl)-1-phenyl-4-(3-phenylisoxazol-5-yl)-1H-pyrazole with excellent yields. researchgate.net By starting with a chalcone derived from a 3-(3-methoxyphenyl)isoxazole-4-carbaldehyde and an appropriate acetophenone, one could construct a hybrid where the pyrazole is attached at the 4-position of the isoxazolone.

Quinazolinone is a privileged scaffold in medicinal chemistry. nih.gov Hybrid molecules incorporating both isoxazole and quinazolinone rings have been synthesized and investigated. researchgate.netnih.gov One synthetic route involves using a 6-aminoquinazolinone as a precursor, which is then propargylated or allylated. The resulting intermediate undergoes a cyclization reaction with various chloroximes to form the isoxazole or isoxazoline (B3343090) ring, respectively, yielding the hybrid compound. researchgate.net

Another powerful, metal-free approach involves the intramolecular cycloaddition of propargyl-substituted azaarenes to form isoxazole-fused quinazolinones. mdpi.com For instance, 2-methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one can be treated with tert-butyl nitrite (B80452) (TBN) to construct the isoxazole ring fused to the quinazolinone system. mdpi.com Furthermore, research has demonstrated the synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, which provides a direct precursor containing the desired methoxyphenyl group for further elaboration into an isoxazole hybrid. researchgate.net

Isoxazole-Indole-Oxadiazole Hybrids

The hybridization of pharmacologically active moieties is a prominent strategy in drug design to create novel compounds with potentially enhanced or synergistic biological activities. The combination of isoxazole, indole, and oxadiazole rings has led to the development of potent anticancer agents.

The synthesis of these complex hybrids typically involves multi-step reaction sequences. One common approach begins with the construction of an indole-oxadiazole core bearing a reactive group, such as a propargyl unit. This intermediate then serves as a dipolarophile in a 1,3-dipolar cycloaddition reaction with a nitrile oxide, which is generated in situ. This cycloaddition step forms the isoxazole ring, completing the hybrid structure.

For instance, a series of indole-oxadiazole coupled isoxazole hybrids ( 6a-o ) was synthesized via a copper(I)-catalyzed reaction. thesciencein.org The key step involved the reaction of in situ generated nitrile oxides with a precursor, 3-(3,5-dichloro-4-methoxyphenyl)-5-(1-(prop-2-yn-1-yl)-1H-indol-3-yl)-1,2,4-oxadiazole. thesciencein.org This method allows for the introduction of various substituents on the newly formed isoxazole ring, depending on the aldehyde used to generate the nitrile oxide.

These hybrid compounds have been evaluated for their cytotoxic effects against various cancer cell lines. Research has shown that some of these derivatives exhibit significant activity, with potencies sometimes exceeding that of standard drugs like erlotinib. thesciencein.org Specifically, compounds with certain substitutions on the isoxazole's phenyl ring, such as 4-fluoro and 4-chloro-3-nitro, have demonstrated high potency in inhibiting EGFR tyrosine kinase, a key target in cancer therapy. thesciencein.org

Another strategy involves creating indole-isoxazole carboxamide derivatives. nih.gov This synthesis starts with the reaction of 3-acetylindole (B1664109) with diethyl oxalate (B1200264) to form an intermediate, which is then reacted with hydroxylamine hydrochloride to build the isoxazole ring, yielding ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate. nih.gov Following hydrolysis to the carboxylic acid, various amines can be coupled to form a library of amide derivatives. nih.gov These compounds have shown promise as anticancer agents by inducing cell cycle arrest. nih.gov

Table 1: Cytotoxic Activity of Selected Isoxazole-Indole-Oxadiazole Hybrids

CompoundR GroupIC₅₀ (μM) vs. MCF-7IC₅₀ (μM) vs. MDA-MB-231EGFR Inhibition IC₅₀ (μM)
6g 4-Fluorophenyl0.311 ± 0.050.452 ± 0.040.311 ± 0.05
6m 4-Chloro-3-nitrophenyl0.203 ± 0.030.311 ± 0.020.203 ± 0.03
Erlotinib (Standard)-0.421 ± 0.030.531 ± 0.040.421 ± 0.03
Data sourced from Dubba, A. & Koppula, S. K. (2023). thesciencein.org

Isoxazole-Tetrahydroquinoline Hybrids

The fusion of isoxazole and tetrahydroquinoline (THQ) moieties has produced hybrid compounds with significant biological potential, particularly as inhibitors of cholinesterases, which is relevant for conditions like Alzheimer's disease. nih.gov

The synthesis of these hybrids is commonly achieved through a 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry." researchgate.net In this approach, the THQ scaffold is first functionalized with a propargyl or allyl group, typically at the nitrogen atom. This N-alkenylated/alkynylated THQ then acts as the dipolarophile. The isoxazole ring is subsequently formed by reacting this intermediate with a nitrile oxide, generated in situ from an appropriate aldoxime in the presence of an oxidizing agent like sodium hypochlorite (B82951) (NaOCl). nih.gov

For example, a series of tetrahydroquinoline-isoxazole hybrids were synthesized by reacting N-propargyl tetrahydroquinoline derivatives with various substituted benzaldehyde oximes. researchgate.net This strategy allows for structural diversity by varying the substituents on both the THQ and the newly formed isoxazole ring. The resulting hybrids have been evaluated for their cytotoxic activity against several human cancer cell lines, with some compounds showing promising activity, particularly against liver cancer cells (HepG2). researchgate.net

In a similar vein, a large series of 44 hybrid compounds featuring THQ and isoxazole/isoxazoline moieties were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The study found that THQ-isoxazole hybrids were generally more selective for BChE, while the corresponding THQ-isoxazoline hybrids showed selectivity for AChE. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Isoxazole-Tetrahydroquinoline Hybrids

CompoundR Group on IsoxazoleAChE IC₅₀ (μM)BChE IC₅₀ (μM)
5n (Isoxazoline hybrid)3,4-Dimethoxyphenyl4.2422.0
6aa (Isoxazole hybrid)3,4-Dimethoxyphenyl>2003.97
3a (Isoxazole hybrid)Phenyl6.80 (HepG2)Not Reported
3j (Isoxazole hybrid)3-Nitrophenyl5.20 (HepG2)Not Reported
Data for 5n and 6aa sourced from Rodríguez-Núñez, et al. (2019). nih.gov Data for 3a and 3j represents cytotoxic IC₅₀ against the HepG2 cell line, sourced from Güiza, F. M., et al. (2019). researchgate.net

Isosteric Replacements and Bioisosterism in Isoxazolone Design

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new drugs. researchgate.net It involves the substitution of a functional group or a substructure within a lead compound with another group that has similar physical or chemical properties, with the goal of creating a new molecule with improved biological activity, selectivity, or pharmacokinetic profile. researchgate.net The isoxazolone scaffold and its derivatives are frequently involved in such design strategies.

The isoxazol-5(4H)-one ring itself can be considered a bioisostere of a carboxylic acid. This is particularly relevant for the 3-hydroxyisoxazole tautomer, which is a planar, acidic heterocycle with a pKa value similar to that of carboxylic acids. researchgate.net This mimicry allows isoxazole-containing compounds to interact with biological targets that recognize carboxylate groups, such as certain receptors and enzymes. researchgate.net This strategy has been successfully employed in the development of analogs for neurotransmitters like GABA and glutamate. researchgate.net

Beyond the core ring, the substituents on the isoxazolone scaffold can also be subjected to isosteric replacement to fine-tune the molecule's properties. For the lead compound, this compound, both the phenyl ring and the methoxy (B1213986) group are candidates for modification.

The methoxy group (-OCH₃) at the 3-position of the phenyl ring can also be replaced by various bioisosteres. Common replacements include:

Hydroxyl (-OH): Can introduce a hydrogen bond donor.

Halogens (-F, -Cl): Fluorine, as a hydrogen isostere, can block metabolic oxidation and alter electronic properties without significantly increasing size. researchgate.net Chlorine is larger and more lipophilic.

Small alkyl groups (-CH₃): Can fill a hydrophobic pocket.

Trifluoromethyl (-CF₃): A bioisostere for a t-butyl group, it is strongly electron-withdrawing and can improve metabolic stability.

Amino (-NH₂): Introduces a basic center and hydrogen bonding capabilities.

The success of any bioisosteric replacement is highly dependent on the specific biological target and its binding site. researchgate.net Therefore, a systematic exploration of various isosteres is often necessary to identify the optimal substitution that enhances the desired therapeutic properties while minimizing unwanted side effects.

Preclinical Biological Activities and Mechanistic Insights of 3 3 Methoxyphenyl Isoxazol 5 4h One Derivatives

Anticancer and Cytotoxic Activities

Derivatives of the 3-(3-methoxyphenyl)isoxazol-5(4H)-one scaffold have demonstrated significant potential as anticancer agents through various mechanisms, including direct cytotoxicity to cancer cells and inhibition of critical enzymes involved in cancer progression.

In Vitro Cytotoxicity against Cancer Cell Lines

A number of studies have evaluated the cytotoxic potential of isoxazole (B147169) derivatives against a panel of human cancer cell lines. For instance, a series of chalcone-incorporated thiazole-isoxazole derivatives showed notable anticancer activity against cell lines such as MCF-7 (human breast cancer) and NCI-H460 (human lung cancer) researchgate.net. Similarly, other isoxazole-amide analogues have been tested against HeLa (cervical cancer) and MCF-7 cells, with some compounds showing inhibitory concentrations in the microgram per milliliter range nih.gov.

Indole-based 4,5-dihydroisoxazole derivatives have also been synthesized and screened for their antiproliferative activity across a wide panel of cancer cell lines, including MCF-7, HeLa, and lung cancer cells (A549) nih.gov. One particular compound from this class, (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole, demonstrated high selectivity towards leukemia cells while showing minimal toxicity to noncancerous cells nih.gov. Furthermore, isoxazol-5-one cambinol (B1668241) analogs have exhibited potent cytotoxicity in various lymphoma and epithelial cancer cell lines, with IC50 values often in the low micromolar range nih.gov.

Interactive Table: In Vitro Cytotoxicity of Selected Isoxazole Derivatives
Compound ClassCell LineActivity (IC₅₀)Reference
Isoxazole-amide analogue (2d)HeLa15.48 µg/mL nih.gov
Isoxazole-amide analogue (2a)MCF-739.80 µg/mL nih.gov
Thiazole-isoxazole chalcone (B49325) (11j)MCF-70.33 µM researchgate.net
Thiazole-isoxazole chalcone (11j)A549 (Lung)0.12 µM researchgate.net
Isoxazol-5-one cambinol analogLymphoma & Epithelial Cancer3-7 µM nih.gov
Indole-isoxazolone hybrid (I17)Various35.25 µM (SIRT1 IC₅₀) mdpi.com

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation d-nb.info. Several heterocyclic compounds, including those with structures related to the isoxazole core, have been investigated as EGFR tyrosine kinase inhibitors nih.govacs.org. Research into 4-anilinoquinazolines, for example, identified them as potent inhibitors of EGFR, competing with ATP at the receptor's kinase domain d-nb.inforesearchgate.net. While direct studies on this compound derivatives are specific, the broader class of isoxazoles has been explored for this activity. For instance, new series of thiazolyl-pyrazolines have been designed and evaluated as dual EGFR and HER2 inhibitors acs.org. One study on 3,5-disubstituted isoxazole derivatives investigated their potential as EGFR inhibitors, with molecular docking showing good binding potential within the target protein's active site researchgate.net. These findings suggest that the isoxazole scaffold can be a valuable pharmacophore for designing novel EGFR inhibitors.

Sirtuin (SIRT1, SIRT2) Enzyme Modulation

Sirtuins are a family of NAD+-dependent deacetylases that regulate key cellular processes and are implicated in cancer nih.gov. Inhibition of SIRT1 and SIRT2 has emerged as a promising strategy for cancer therapy nih.gov. Research has led to the development of pyrazolone and isoxazol-5-one cambinol analogues as sirtuin inhibitors. These efforts have resulted in the identification of isoform-selective compounds. Specifically, certain isoxazol-5-one derivatives have been identified as highly selective SIRT2 inhibitors, demonstrating over 15.4-fold greater selectivity for SIRT2 compared to other sirtuin isoforms nih.gov. One such selective SIRT2 inhibitor showed an IC50 value of 13 µM and induced a robust, dose-dependent increase in α-tubulin acetylation, a key marker of SIRT2 inhibition in cells. In contrast, other related analogues have shown selectivity for SIRT1. The antilymphoma activity observed for this class of compounds is suggested to be predominantly due to SIRT2 inhibition.

Interactive Table: Sirtuin Inhibition by Isoxazol-5-one Cambinol Analogues
CompoundTargetActivity (IC₅₀)SelectivityReference
CambinolSIRT1 / SIRT2~50 µMNon-selective
Analogue 24SIRT213 µM>15.4-fold vs SIRT1/SIRT3
Analogue 17SIRT1>200 µM (for SIRT2/3)>7.8-fold vs SIRT2
Analogue 8SIRT3-6.8-fold vs SIRT1, 5.3-fold vs SIRT2

Antiviral Activities (e.g., Filoviral Entry Inhibition)

The emergence of highly pathogenic viruses necessitates the discovery of novel antiviral agents. Derivatives of the isoxazole scaffold have been identified as promising inhibitors of filoviruses, such as Ebola and Marburg, which cause severe hemorrhagic fever. A screening of a small molecule library identified a 3,5-disubstituted isoxazole as a selective inhibitor of filoviral entry with an IC50 of 30 µM mdpi.com. Subsequent structure-activity relationship (SAR) studies involving numerous isoxazole derivatives revealed that modifications to the 3-aryl substituent could yield more potent agents, with IC50 values as low as 2.5 µM. These compounds were found to block the viral glycoprotein (GP)-mediated infection of human cells, indicating that their mechanism of action is the inhibition of viral entry into the host cell mdpi.com.

Central Nervous System (CNS) Activities

The unique chemical properties of the isoxazole ring have also made it a target for the development of agents active in the central nervous system.

Antiepileptic/Anticonvulsant Effects

Epilepsy is a common neurological disorder, and the search for new anticonvulsant drugs with improved efficacy and safety profiles is ongoing. Heterocyclic compounds, including quinazolin-4(3H)-ones and related structures, have been a focus of this research due to their CNS depressant and anticonvulsant activities. Studies on various quinazoline derivatives have shown protective effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizure models in mice. For example, a series of 5-substituted- nih.govnih.govtriazolo[4,3-a]quinoxalin-4(5H)-one derivatives were synthesized and evaluated for anticonvulsant activity, with one compound showing a potent ED50 value of 27.39 mg/kg in the MES test. While these are not direct derivatives of this compound, the demonstrated activity of these related heterocyclic systems underscores the potential of the broader chemical class to yield effective anticonvulsant agents.

AMPA Receptor Agonism/Ligand Binding

Derivatives of the isoxazole scaffold have been identified as significant modulators of ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.comwikipedia.org These receptors are crucial for mediating fast synaptic transmission in the central nervous system, and their dysregulation is implicated in various neurological conditions. mdpi.com Research into isoxazole derivatives has revealed that the core scaffold, when combined with other functional groups, can confer potent activity at the AMPA receptor. mdpi.com

The spatial relationship between the phenyl and isoxazole rings is a critical determinant for effective binding to the receptor's pocket. mdpi.com Studies on related isoxazole-4-carboxamide derivatives indicate that specific substitutions play a key role in modulating receptor affinity and activity. For instance, the presence of moieties like 3-chloro-2,4-dimethoxyphenyl and methylthiophenyl groups on the isoxazole structure has been shown to enhance AMPA receptor activity. mdpi.com While (S)-2-amino-3-(3-hydroxy-5-phenyl-4-isoxazolyl)propionic acid [(S)-APPA] is a known full AMPA receptor agonist, its derivatives can exhibit different binding preferences, interacting with either high-affinity or low-affinity conformations of the AMPA receptor. nih.gov The development of these compounds allows for experimental differentiation between the activity of various glutamate receptors, such as AMPA and N-methyl-D-aspartic acid (NMDA) channels. wikipedia.org

Cholinesterase Inhibition

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.gov A series of hybrid compounds incorporating tetrahydroquinoline (THQ) and isoxazoline (B3343090) moieties have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

In one study, several THQ-isoxazoline hybrids demonstrated significant inhibitory action against AChE. nih.gov Notably, compounds featuring a methoxy (B1213986) group (OCH₃) or chlorine (Cl) substituents showed good inhibitory potency, with IC₅₀ values below 15.26 μM for AChE. nih.gov The compound designated 5n, which contains a chlorine substituent, was highlighted for its potent activity, with an IC₅₀ value of 4.24 μM. nih.gov Furthermore, these hybrids displayed high selectivity for AChE over BChE, an important characteristic for targeted therapy. nih.gov The selectivity index (SI), which is the ratio of BChE inhibition to AChE inhibition, indicated a strong preference for AChE. nih.gov

CompoundSubstituent (R₁)AChE IC₅₀ (μM)BChE IC₅₀ (μM)Selectivity Index (SI)
5kOCH₃< 15.26> 5016.8
5nCl4.24> 505.19
5oCl< 15.26> 506.35
5pCl< 15.26> 508.61

Antiparasitic Activities (e.g., Anti-Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge, and the development of new therapeutic agents is crucial due to the limitations of current treatments. oatext.comnih.gov Isoxazole derivatives have emerged as a promising class of compounds with potential trypanocidal activity. nih.gov

Studies have investigated series of 3,5-disubstituted isoxazoles for their efficacy against intracellular amastigotes of T. cruzi. nih.gov One particular derivative, 31-a, demonstrated noteworthy trypanocidal activity with an IC₅₀ value of 1.13 µM. nih.gov In addition to its potency, this compound exhibited low cytotoxicity against THP-1 cells (IC₅₀: 182 µM), resulting in a high selectivity index (SI) of 161. nih.gov Another study on 3,5-diaryl isoxazoles identified analog 7b as having significant trypanocidal activity, with an IC₅₀ of 3.3 µM and a selectivity index of 26.4 against L929 cells. nih.gov These findings underscore the potential of the isoxazole scaffold as a basis for developing new and more effective treatments for Chagas disease. nih.gov

Compound SeriesMost Active CompoundAnti-T. cruzi IC₅₀ (μM)Cytotoxicity CC₅₀ (μM)Selectivity Index (SI)
3,5-disubstituted isoxazoles31-a1.13182161
3,5-diaryl isoxazoles7b3.387.1226.4
bis-heterocyclic isoxazole-triazoles31-b12.2>500>41

Larvicidal Efficacy (e.g., against Aedes aegypti)

The control of mosquito populations, particularly Aedes aegypti, the primary vector for diseases like dengue, Zika, and chikungunya, is a critical public health objective. nih.govredalyc.org Chemical control targeting the larval stage is an effective strategy, and researchers have explored various synthetic compounds, including isoxazole derivatives, for this purpose. nih.govmdpi.com

A study focused on the synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones investigated their potential as larvicidal agents. mdpi.com While specific lethal concentration (LC₅₀) values were not detailed in the preliminary report, the investigation confirmed that these isoxazole derivatives possess larvicidal properties. mdpi.com The development of such compounds is part of a broader effort to find alternatives to conventional insecticides, which are often hampered by issues of resistance and environmental toxicity. nih.gov Research into other compounds, such as those derived from cardanol, has shown high efficacy, with some derivatives achieving LC₅₀ values as low as 0.0023 ppm after 72 hours of exposure, demonstrating the potential for potent larvicidal agents to be developed from novel chemical scaffolds. redalyc.orgnih.gov

Antioxidant Properties

Oxidative stress, resulting from an imbalance of reactive oxygen species, is implicated in numerous diseases, prompting the search for new antioxidant agents. nih.gov Derivatives of isoxazol-5(4H)-one have been identified as possessing antioxidant capabilities. nih.gov

In one study, a series of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazol-5(4H)-one derivatives were synthesized and evaluated for their electrochemical behavior using cyclic voltammetry. The results indicated that these compounds possess excellent antioxidant properties, showing intensive oxidation and reduction potential. nih.gov In a separate study on structurally related compounds, the antioxidant activity of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.gov Several of these derivatives displayed potent antioxidant activity, with some being approximately 1.4 times more effective than the well-known antioxidant ascorbic acid. nih.gov For instance, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone was found to be 1.13 times more active than ascorbic acid. nih.gov

CompoundDPPH Radical Scavenging Activity (Compared to Ascorbic Acid)
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide~1.4 times higher
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide~1.4 times higher
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone1.13 times higher

Structure Activity Relationship Sar Studies and Ligand Receptor Interactions of Isoxazolone Compounds

Impact of Substituents on Biological Activity Profiles

Structure-Activity Relationship (SAR) studies reveal that the nature and position of substituents on the isoxazole (B147169) ring are critical determinants of a compound's biological effects. The presence of two electronegative heteroatoms (nitrogen and oxygen) in the ring facilitates interactions with various enzymes and receptors. researchgate.net

The biological activity of isoxazole derivatives is enhanced by various substituents. For instance, the presence of methoxy (B1213986), dimethyl amino, and bromine groups on the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring can increase antibacterial activity. ijpca.org In the context of analgesic properties, replacing the N-1 hydrogen of a related pyrazole (B372694) with a phenyl ring, and further adding chloro, fluoro, and methoxy groups at the para position, has been shown to generate highly effective analgesic activity. ijpca.org

Studies on 3-methyl-4-arylmethylene isoxazol-5(4H)-one derivatives have indicated that the presence of methoxy (OMe) groups may be responsible for increased larvicidal activity against Aedes aegypti larvae. mdpi.com Further research into 3,5-disubstituted isoxazole derivatives has shown that methyl, methoxy, or chloride substitutions on the R group can enhance their activity against U87 glioblastoma cells. nih.gov Similarly, for antileishmanial activity, trimethoxy groups were found to be necessary. nih.gov In another series of compounds, halogen substitutions (F, Cl, or Br) at the phenyl substituent on the isoxazole ring significantly enhanced α-amylase inhibitory activity. nih.gov

The following table summarizes the impact of various substituents on the biological activities of isoxazolone compounds based on available research.

Substituent Group Position on Isoxazole/Phenyl Ring Observed Impact on Biological Activity Reference(s)
Methoxy (-OCH3)C-3 Phenyl RingIncreased anti-inflammatory activity. orientjchem.org
Methoxy (-OCH3)C-5 Phenyl RingEnhanced antibacterial activity. ijpca.org
Methoxy (-OCH3)Arylmethylene groupIncreased larvicidal activity. mdpi.com
Methoxy (-OCH3)R groupEnhanced anticancer activity (U87 cells). nih.gov
Trimethoxy-Necessary for antileishmanial activity. nih.gov
Chloro (-Cl), Fluoro (-F)Para-position of Phenyl RingCreated very effective analgesic activity. ijpca.orgijpca.org
Chloro (-Cl), Nitro (-NO2)C-3 Phenyl RingEnhanced antibacterial activity. ijpca.org
Bromine (-Br)C-5 Phenyl RingEnhanced antibacterial activity. ijpca.org
Halogens (F, Cl, Br)Phenyl substituentSignificantly enhanced α-amylase inhibition. nih.gov
Electron-withdrawing groups-Significant for anticancer activity against PC3 cell lines. nih.gov
Hydrophilic substituentsIsoxazole RingStronger cytotoxic activity. nih.gov
Nitro (-NO2)Isoxazole RingCrucial for trypanocidal activity. researchgate.net

Key Pharmacophoric Features for Target Interaction

The isoxazole scaffold is considered a valuable pharmacophore in drug design. eurekaselect.comresearchgate.netresearchgate.net Its favorable pharmacological activity can be attributed to the 1,2-position of the two electronegative heteroatoms, which are capable of forming hydrogen bonding interactions with target proteins. nih.gov The unique electronic structure of the isoxazole ring, including its electron-rich aromatic nature and a relatively weak nitrogen-oxygen bond, allows for various interactions and potential ring-cleavage reactions that can enhance activity. nih.govresearchgate.net

Key pharmacophoric features include:

Hydrogen Bond Donors/Acceptors: The nitrogen and oxygen atoms of the isoxazole ring are critical for forming hydrogen bonds with biological targets. researchgate.netnih.gov

Aromatic/Hydrophobic Regions: The phenyl rings attached to the isoxazole core provide sites for hydrophobic and π-stacking interactions within the receptor's binding pocket.

Substituent-Directed Interactions: Specific functional groups, such as methoxy or halogen atoms, can act as additional points of interaction, enhancing binding affinity and selectivity. For example, in certain COX-2 inhibitors, a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another pushed the 5-methyl-isoxazole ring toward a secondary binding pocket, creating ideal binding interactions. nih.gov

Allosteric Modulation Studies with Isoxazolone Ligands (e.g., RORγt Ligand Binding Domain)

Retinoic acid receptor-related orphan receptor γt (RORγt) is a nuclear receptor that has been identified as a key therapeutic target for autoimmune diseases. nih.govplos.orgnih.gov While many inhibitors target the orthosteric site, a distinct allosteric binding site within the RORγt ligand-binding domain (LBD) offers an alternative approach with potential advantages. researchgate.netacs.org

Trisubstituted isoxazoles have been identified as a novel class of potent allosteric RORγt inverse agonists. nih.govresearchgate.netacs.org These compounds function by binding to an allosteric pocket formed by helices 3, 4, 11, and 12, a site topographically distinct from the orthosteric ligand-binding site. acs.org This allosteric modulation effectively inhibits the recruitment of coactivators and reduces the production of pro-inflammatory cytokines like IL-17a, a key marker of RORγt activity. nih.gov

An initial lead isoxazole, FM26, demonstrated submicromolar inhibition in coactivator recruitment assays and significantly reduced IL-17a mRNA expression. nih.gov Subsequent optimization of this isoxazole series led to compounds with approximately a 10-fold increase in potency, achieving low nanomolar activity and significant cellular responses. researchgate.net These optimized isoxazoles also showed promising pharmacokinetic properties and improved selectivity over other nuclear receptors like PPARγ. researchgate.netacs.org

Molecular Recognition and Binding Mode Analysis

The interaction between isoxazolone ligands and their biological targets is a complex interplay of various non-covalent forces. Molecular docking and X-ray crystallography studies have provided detailed insights into these binding modes.

Non-covalent interactions involving π systems are pivotal for molecular recognition. wikipedia.org Aromatic stacking, or π-π stacking, is an attractive interaction between aromatic rings that plays a vital role in the organization of biomolecular structures and ligand-protein binding. nih.govyoutube.com The phenyl groups commonly attached to the isoxazole core participate in these interactions.

In the binding of ligands to RORγt, hydrophobic interactions with the linker at the C-4 position of the isoxazole have been shown to be important. acs.org Similarly, in the binding of an isoxazole derivative to β-tubulin, the sterane core of the ligand was positioned by a wide network of hydrophobic interactions with residues such as His229, Pro274, and Leu371. nih.gov These non-polar interactions, including dispersion forces and hydrophobic effects, contribute significantly to the binding energy and stability of the ligand-receptor complex. nih.govresearchgate.net

Water molecules play a multifaceted and critical role in the binding of ligands to their target proteins. core.ac.uknih.gov They can mediate interactions by forming hydrogen-bond bridges between the ligand and the receptor, or they can be displaced from the binding site upon ligand association, which can be an entropically favorable process. nih.govnih.gov

The formation of a target-ligand complex involves considerable changes to the hydration shells of both molecules. mdpi.com In some cases, specific water molecules are integral to the complex, bridging interactions and stabilizing the bound conformation. mdpi.comniscpr.res.in For instance, theoretical studies have shown that including water molecules in docking simulations can improve the accuracy of predicting binding modes for various targets. mdpi.com The displacement of poorly ordered water molecules from a hydrophobic binding pocket upon ligand binding is often a major driving force for the association. nih.gov Understanding the location and energetic properties of these water molecules is a key challenge and a significant opportunity in structure-based drug design. core.ac.uknih.gov

Computational Chemistry and Molecular Modeling of Isoxazolone Systems

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is fundamental in rational drug design for understanding and predicting how a ligand, such as an isoxazolone derivative, might interact with a biological target.

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For isoxazolone systems, this process involves docking vast numbers of compounds from databases like ZINC against a specific protein target to filter out potential "hits" based on their predicted binding affinity. researchgate.netresearchgate.net This approach has been successfully applied to identify novel isoxazole-based inhibitor chemotypes for various targets, including bacterial enzymes like LpxC and chaperone proteins like Hsp90. researchgate.netresearchgate.netnih.govnovartis.com The process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. For instance, screening the ZINC database has revealed isoxazole-based molecules that could function as Hsp90 inhibitors. researchgate.net

Once potential hits are identified, molecular docking provides a detailed prediction of their binding mode, known as the binding pose. This analysis reveals the specific orientation of the ligand within the protein's active site and the key intermolecular interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the complex. researchgate.net The quality of this binding is quantified by a scoring function, which calculates a score (often expressed as binding energy in kcal/mol) to rank different poses and compounds. researchgate.net A lower docking score generally implies a higher binding affinity. researchgate.net In studies of isoxazole-carboxamide derivatives as COX inhibitors, docking simulations were used to understand the binding poses and explain the observed biological activities, with the final ranking based on the Glide score. nih.gov Similarly, docking studies on isoxazole (B147169) derivatives targeting tubulin helped identify candidates with high stability in the receptor's active site, with binding energies (ΔG) as low as -10.4 kcal/mol. tandfonline.com

Table 1: Examples of Molecular Docking Scores for Isoxazole Derivatives

Isoxazole Derivative/ClassProtein TargetScoring Function/MetricReported Binding Score (kcal/mol or other)Reference
Isoxazole-based moleculesHsp90Binding Energy-8.23 to -8.51 researchgate.net
Isoxazole-carboxamide (Compound A13)COX-2IC₅₀ (nM)13 nM (Potency, not a direct docking score) nih.govnih.gov
Designed Tubulin Inhibitor (Pr2)Oxidized quinone reductase 2 (4zvm)ΔG-10.4 tandfonline.com
Synthesized Isoxazole Derivative (4a)E. coli proteinBinding AffinityStrong affinity noted nih.gov

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the stability of the docked complex and any conformational changes that may occur. youtube.com These simulations are crucial for validating docking results, as they can confirm whether a predicted binding pose is stable over a period of nanoseconds. nih.govnih.govnih.gov Analysis of MD trajectories, often through metrics like the root mean square deviation (RMSD), can show how the protein and ligand structures fluctuate, confirming the stability of their interaction. nih.gov For example, MD simulations of isoxazole derivatives complexed with targets like the farnesoid X receptor (FXR) or tubulin have been used to confirm the robustness of the ligand's position within the active site, supporting the predictions from docking and QSAR models. tandfonline.commdpi.com

Table 2: Summary of Molecular Dynamics (MD) Simulation Findings for Isoxazole Systems

Isoxazole SystemProtein TargetSimulation DurationKey FindingReference
Isoxazole derivativesFarnesoid X Receptor (FXR)Not SpecifiedRevealed crucial loop motions (H1/H2, H5/H6) for protein stability and ligand activity. mdpi.com
Designed tubulin inhibitor (Pr2)Oxidized quinone reductase 2 (4zvm)100 nsConfirmed robust stability of the ligand within the receptor's active site. tandfonline.com
Bis(isoxazole) ligand (Compound 6)AMPA receptor100 nsSystem stability was retained over the entire simulation, confirming a stable binding mode. nih.gov
Isoxazole derivative (4a)Proteins from E. coli, S. aureusNot SpecifiedSimulations supported the stability of the ligand-receptor complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. youtube.com For isoxazolone systems, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. mdpi.com These models are built using a "training set" of molecules with known activities to generate a predictive model. mdpi.comresearchgate.net The resulting contour maps from these models can highlight which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, thus guiding the design of new, more potent analogs. mdpi.com Successful QSAR models, characterized by high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²), have been developed for various isoxazole derivatives, demonstrating strong predictive ability for their biological activities. mdpi.comnih.govnih.gov

Table 3: Example of 3D-QSAR Model Statistics for Isoxazole Derivatives

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (Predictive r²)TargetReference
CoMFA0.6640.9600.872Farnesoid X Receptor (FXR) mdpi.com
CoMSIA0.7060.9690.866Farnesoid X Receptor (FXR) mdpi.com
HQSAR0.8410.917Not ReportedDopamine D₃ Receptor nih.gov

Density Functional Theory (DFT) Studies for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.com For compounds like 3-(3-methoxyphenyl)isoxazol-5(4H)-one, DFT calculations are employed to optimize the molecular geometry and to determine various electronic properties. bohrium.commdpi.com Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net DFT is also used to analyze reaction mechanisms, such as the [3+2] cycloaddition reactions often used to synthesize isoxazole rings, by mapping the potential energy surface and identifying transition states. nih.govresearchgate.net These studies provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties. researchgate.netresearchgate.net

Table 4: Representative DFT-Calculated Parameters for Isoxazole Derivatives

Compound/ClassDFT Method/Basis SetCalculated PropertyValueReference
N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharinB3LYP/6-311G(d,p)HOMO-LUMO Energy Gap4.9266 eV researchgate.net
Generic Isoxazole DerivativesB3LYP/6-311+G(d,p)Chemical Hardness (η)Varies researchgate.net
Generic Isoxazole DerivativesB3LYP/6-311+G(d,p)Electrophilicity (ω)Varies researchgate.net
(Z)-2-methyl-4-(phenoxymethylene)-3-phenylisoxazolidineB3LYP/6-311Geometry OptimizationCalculated parameters in good agreement with experimental data bohrium.com

In Silico ADME-Toxicity (ADMET) Predictions for Lead Optimization

During the lead optimization phase of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. In silico ADMET prediction models are used to computationally estimate a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. nih.gov For isoxazolone derivatives, web-based tools like SwissADME are used to calculate properties such as lipophilicity (LogP), water solubility, gastrointestinal absorption, and blood-brain barrier (BBB) penetration. nih.gov These models also check for compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five. tandfonline.comnih.gov By predicting potential liabilities like poor absorption or toxicity early on, these computational tools allow chemists to prioritize or modify compounds to improve their chances of becoming successful drugs, as demonstrated in studies on novel isoxazole derivatives designed as tubulin or carbonic anhydrase inhibitors. tandfonline.comnih.gov

Table 5: Predicted In Silico ADMET Properties for Isoxazole Derivatives

PropertyDescriptionFavorable Range/OutcomeReference
Lipinski's Rule of FiveA rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.No more than one violation is generally preferred. tandfonline.comnih.gov
Gastrointestinal (GI) AbsorptionPredicts the extent to which a compound is absorbed from the gut into the bloodstream.High nih.gov
Blood-Brain Barrier (BBB) PermeationPredicts whether a compound can cross the BBB to act on the central nervous system.Yes/No (depending on the desired target) nih.gov
P-glycoprotein (P-gp) SubstratePredicts if the compound is a substrate of P-gp, an efflux pump that can limit drug absorption and distribution.No researchgate.net
Toxicity PredictionEstimates potential toxicity (e.g., mutagenicity, carcinogenicity).Low/No toxicity predicted. tandfonline.com

Pharmacophore Modeling and Ligand-Based Design Approaches

The isoxazol-5(4H)-one scaffold is recognized as a significant pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. mdpi.comnih.govresearchgate.netniscpr.res.in Computational techniques, particularly pharmacophore modeling and ligand-based design, are instrumental in understanding the structure-activity relationships (SAR) of these systems and in guiding the design of new, more potent derivatives. While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, the principles and findings from studies on related isoxazole derivatives provide a strong framework for understanding its potential molecular interactions and for designing new analogues.

Ligand-based drug design relies on the knowledge of molecules that bind to a specific biological target. By analyzing the common structural features of these active molecules, a pharmacophore model can be developed. This model represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exhibit a specific biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. nih.gov

Detailed Research Findings

Research into various isoxazole-containing compounds has highlighted key structural motifs that are crucial for their biological effects. For instance, in the development of selective inhibitors for enzymes like cyclooxygenase (COX), the substitution pattern on the phenyl rings attached to the isoxazole core plays a critical role. Molecular modeling studies on certain isoxazole derivatives have shown that specific substitutions can orient the isoxazole ring within the binding pocket of the target protein, facilitating crucial interactions. mdpi.com

A notable example of ligand-based design applied to isoxazole derivatives is the development of agonists for the farnesoid X receptor (FXR), a target for metabolic diseases. mdpi.com In a comprehensive study, three-dimensional quantitative structure-activity relationship (3D-QSAR) models, namely Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were constructed for a series of isoxazole derivatives. These models provide a quantitative correlation between the physicochemical properties of the molecules and their biological activities.

The statistical robustness of these models is crucial for their predictive power. Key statistical parameters from this study on FXR agonists are summarized below:

Modelq² (Cross-validated R²)N (Number of Components)r² (Non-cross-validated R²)SEE (Standard Error of Estimate)F valuer²_pred (External Validation)
CoMFA 0.66450.9600.133468.9660.872
CoMSIA 0.70660.9690.118473.5850.866

Table 1: Statistical parameters of CoMFA and CoMSIA models for a series of isoxazole FXR agonists. Data sourced from a 3D-QSAR study on isoxazole derivatives. mdpi.com

The high values of q², r², and r²_pred indicate that the generated models are robust and have strong predictive capabilities. The CoMFA model is based on steric and electrostatic fields, while the CoMSIA model includes additional descriptors such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The contour maps generated from these models provide a visual representation of the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For the studied FXR agonists, the contour maps revealed that hydrophobic substituents at the R2 position and electronegative groups at the R3 position of the isoxazole core were critical for agonistic activity. mdpi.com

Applying these principles to this compound, we can infer the likely pharmacophoric features. The isoxazol-5(4H)-one ring itself contains key features: the carbonyl group and the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. The 3-methoxyphenyl (B12655295) group provides a significant hydrophobic and aromatic region. The methoxy (B1213986) group, with its oxygen atom, can also participate in hydrogen bonding as an acceptor.

The general pharmacophoric features of a 3-aryl-isoxazol-5(4H)-one system can be summarized as follows:

Pharmacophoric FeatureCorresponding Structural Moiety in this compound
Hydrogen Bond AcceptorCarbonyl oxygen (C5=O), Isoxazole oxygen (O1), Isoxazole nitrogen (N2), Methoxy oxygen
Aromatic Ring3-methoxyphenyl group
Hydrophobic RegionPhenyl ring of the methoxyphenyl group

Table 2: Putative pharmacophoric features of this compound based on its chemical structure and general knowledge of isoxazolone pharmacophores.

Medicinal Chemistry Applications and Future Research Directions

Isoxazolone Scaffold as a Privileged Structure in Contemporary Drug Design

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity, thereby serving as a versatile starting point for drug discovery. nih.gov The isoxazole (B147169), and by extension its isoxazolone variant, is widely recognized as such a scaffold. nih.govresearchgate.netnih.govrsc.org This five-membered heterocycle is a common feature in numerous commercially available drugs and demonstrates a wide array of biological activities. nih.govnih.gov The utility of the isoxazole ring is attributed to its unique electronic properties and its ability to act as a bioisosteric replacement for other functional groups, enhancing properties like metabolic stability and target binding. nih.gov

The isoxazolone skeleton, specifically, is found in a vast number of bioactive compounds, including pharmaceuticals and agrochemicals. mdpi.com Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govrsc.orgresearchgate.net The structural versatility of the isoxazolone ring allows for modifications that can fine-tune the pharmacological properties of a molecule, improving efficacy and pharmacokinetic profiles. nih.gov This adaptability makes the isoxazolone scaffold a highly attractive starting point for developing novel therapeutics across different disease areas. rsc.orgresearchgate.net

Table 1: Representative Isoxazole-Containing Drugs and Their Therapeutic Applications This table provides examples of commercially available drugs that feature the isoxazole ring, highlighting the scaffold's versatility.

Drug NameChemical ClassPrimary Therapeutic Application
ValdecoxibIsoxazole DerivativeAnti-inflammatory (COX-2 inhibitor) researchgate.netbenthamdirect.com
LeflunomideIsoxazole DerivativeAntirheumatic benthamdirect.comeurekaselect.com
ZonisamideIsoxazole DerivativeAnticonvulsant benthamdirect.comeurekaselect.com
RisperidoneBenzisoxazole DerivativeAntipsychotic nih.govbenthamdirect.com
SulfamethoxazoleIsoxazole DerivativeAntibiotic benthamdirect.comeurekaselect.com
IsocarboxazidIsoxazole DerivativeAntidepressant benthamdirect.comeurekaselect.com

Strategies for Lead Optimization and Drug Candidate Development

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its therapeutic properties. patsnap.comyoutube.com The goal is to enhance potency, selectivity, and pharmacokinetic characteristics (Absorption, Distribution, Metabolism, and Excretion - ADME) while minimizing toxicity. patsnap.comdanaher.com This is an iterative process involving cycles of chemical design, synthesis, and biological testing. youtube.com

For isoxazolone-based compounds, several optimization strategies are employed:

Structure-Activity Relationship (SAR) Analysis : This fundamental approach involves systematically modifying the isoxazolone scaffold to understand how specific structural features influence biological activity. patsnap.com By altering substituents on the ring, researchers can identify the key functional groups responsible for the desired therapeutic effect and eliminate those contributing to off-target effects. patsnap.com For instance, studies have shown that the nature and position of substituents on the aryl ring of arylidenesoxazol-5-ones significantly impact their biological activities. mdpi.com

Computational and In Silico Modeling : Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable for predicting how structural changes will affect a compound's interaction with its biological target. patsnap.com These computational methods accelerate the optimization process by allowing for the rapid virtual screening of numerous potential derivatives, reducing the need for extensive and costly experimental testing. danaher.comnih.gov

Chemical Modification Techniques : Medicinal chemists utilize various synthetic strategies to refine the lead compound. patsnap.com

Bioisosteric Replacement : This involves substituting a part of the molecule with a chemically similar group to improve biological activity or pharmacokinetic properties. patsnap.com The isoxazole ring itself is often used as a bioisostere for amide or ester groups.

Scaffold Hopping : This strategy involves replacing the core molecular structure (the scaffold) while retaining the essential pharmacophoric groups. patsnap.com This can lead to the discovery of novel compound classes with improved properties.

Functional Group Manipulation : Direct modification, addition, or removal of functional groups on the lead structure can enhance properties like solubility, metabolic stability, and target binding. danaher.com A study on isoxazole-pyrimidine derivatives as TACC3 inhibitors for cancer demonstrated that appropriate substitutions on the phenyl-isoxazole group improved metabolic stability and bioavailability while maintaining potent activity. nih.gov

Table 2: Key Strategies in Lead Optimization of Isoxazolone Derivatives This table outlines common methods used to refine isoxazolone-based lead compounds into viable drug candidates.

StrategyDescriptionApplication to Isoxazolones
SAR AnalysisSystematically modifying structure to determine its effect on biological activity. patsnap.comIdentifying key substituents on the isoxazolone ring that enhance potency and selectivity. patsnap.com
Molecular DockingComputationally predicting the binding orientation of a molecule to its target. patsnap.comGuiding the design of derivatives with improved binding affinity to specific enzymes or receptors. nih.gov
QSAR ModelingCorrelating chemical structure with biological activity using statistical methods. patsnap.comPredicting the activity of unsynthesized isoxazolone analogues to prioritize synthetic efforts. patsnap.com
Bioisosteric ReplacementExchanging functional groups with others that have similar physical or chemical properties. patsnap.comImproving ADME properties by replacing metabolically labile groups with more stable isosteres. patsnap.com
Scaffold HoppingReplacing the central core of a molecule while preserving key binding features. patsnap.comDiscovering new isoxazolone-containing chemical series with potentially novel intellectual property and better drug-like properties. patsnap.com

Emergent Therapeutic Areas for Isoxazolone Derivatives

While isoxazolones have established roles in areas like inflammation and infectious diseases, ongoing research continues to uncover their potential in new and emerging therapeutic fields. rsc.orgresearchgate.net The scaffold's versatility allows it to be adapted to target novel biological pathways, addressing unmet medical needs. nih.govrsc.org

Recent research has highlighted several promising areas:

Targeted Cancer Therapy : Beyond general cytotoxicity, isoxazolone derivatives are being developed as inhibitors of specific cancer-related targets. For example, isoxazole-pyrimidine derivatives have been identified as novel inhibitors of Transforming Acidic Coiled-Coil 3 (TACC3), a protein implicated in breast, ovarian, and lung cancers. nih.gov

Metabolic Diseases : Isoxazole-containing hybrids are being explored as multi-targeted agents for metabolic disorders like type 2 diabetes and obesity, which often require the regulation of multiple metabolic pathways. mdpi.com

Neurodegenerative Diseases : The neuroprotective effects of isoxazole derivatives make them attractive candidates for developing therapies for conditions like Alzheimer's disease. nih.govmdpi.comrsc.org

Enzyme Inhibition : Isoxazolone analogues have been developed as potent inhibitors of sirtuins, a class of enzymes involved in cellular regulation, with potential applications in cancer therapy. acs.org

Respiratory Diseases : Derivatives are being investigated as antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), a receptor involved in the inflammatory pathways of asthma and allergic rhinitis. mdpi.com

Table 3: Emerging Therapeutic Applications for the Isoxazolone Scaffold This table details novel and developing therapeutic targets for isoxazolone-based compounds.

Therapeutic AreaSpecific Target/ApplicationResearch Finding
OncologyTACC3 InhibitionIsoxazole-pyrimidine derivatives show promise as a novel chemotype for inhibiting TACC3 function in various cancers. nih.gov
Oncology / AgingSirtuin InhibitionPyrazolone and isoxazol-5-one analogues of cambinol (B1668241) have been identified as inhibitors of SIRT1 and SIRT2. acs.org
Metabolic DisordersMulti-target RegulationIsoxazole hybrids are being investigated for their potential to regulate multiple pathways related to lipid and glucose metabolism. mdpi.com
Inflammatory DiseaseCRTh2 Receptor AntagonismIsoxazole derivatives are being developed to target the PGD2/CRTh2 pathway in asthma and allergic rhinitis. mdpi.com
Neurodegenerative DiseaseAnti-Alzheimer's AgentsSynthetic isoxazolone derivatives are being screened for their potential role in managing Alzheimer's disease. mdpi.com

Challenges and Opportunities in Isoxazolone Research and Development

Despite the significant promise of the isoxazolone scaffold, its development is not without challenges. However, these challenges are often coupled with significant opportunities for innovation.

Challenges:

Synthetic Complexity and Cost : The synthesis of complex, multi-substituted isoxazolone derivatives can be challenging and expensive. mdpi.com Many traditional synthetic routes rely on metal catalysts, which are often costly, toxic, and generate significant chemical waste that is difficult to separate from the final product. rsc.orgnih.gov

Pharmacokinetic Profile : Achieving a desirable pharmacokinetic profile can be difficult. For example, some hybrid molecules incorporating the isoxazolone scaffold may have high molecular weights or lipophilicity, potentially violating Lipinski's Rule of Five and leading to poor solubility and reduced oral bioavailability. mdpi.com

Compound Stability : The chemical stability of certain isoxazolone derivatives can be a concern, impacting shelf-life and in vivo performance. mdpi.com

Opportunities:

Addressing Unmet Medical Needs : The broad spectrum of biological activities associated with isoxazolones provides a major opportunity to develop treatments for a wide range of diseases, including those with limited therapeutic options. rsc.orgresearchgate.net

Multi-Targeted Therapies : The ability of the privileged isoxazolone scaffold to interact with multiple targets opens the door for the development of multi-targeted drugs, which can be particularly effective for complex diseases like cancer and metabolic disorders. rsc.orgresearchgate.net

Personalized Medicine : As our understanding of disease biology deepens, isoxazolone derivatives can be tailored to specific patient populations or disease subtypes, aligning with the principles of personalized medicine. rsc.orgresearchgate.net

Development of Greener Synthesis : The drawbacks of traditional synthetic methods create a strong incentive for developing novel, eco-friendly, and efficient synthetic strategies, which represents a significant area of research and opportunity. rsc.orgrsc.org

Integration of Green Chemistry Principles in Future Medicinal Chemistry Efforts

The integration of green chemistry is becoming increasingly vital in the pharmaceutical industry to minimize environmental impact. nih.govjddhs.com Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. benthamdirect.comeurekaselect.com The synthesis of isoxazolone derivatives is an area where these principles are being actively applied.

Key green chemistry approaches for isoxazolone synthesis include:

Alternative Energy Sources : Microwave irradiation and ultrasound radiation have been used to accelerate reactions, increase product yields, and enhance selectivity compared to traditional heating methods. benthamdirect.comeurekaselect.comnih.gov Some procedures even utilize natural sunlight as a clean, available, and non-toxic energy source for the synthesis of 4-arylidene-isoxazole-5(4H)-ones. semnan.ac.ir

Greener Solvents and Catalysts : Research has focused on replacing hazardous organic solvents with more environmentally benign alternatives like water or deep eutectic solvents (DES). nih.govsemnan.ac.irresearchgate.net Furthermore, novel, reusable catalysts such as graphitic carbon nitride (g-C₃N₄) nanocomposites and cerium oxide nanoparticles (CeO₂ NPs) are being employed as sustainable alternatives to traditional metal-based catalysts. nih.govresearchgate.net

Metal-Free Synthesis : To circumvent the toxicity, cost, and waste associated with metal catalysts like copper and ruthenium, significant effort has been directed toward developing metal-free synthetic routes for isoxazoles. rsc.orgnih.govrsc.org These methods often rely on different reaction mechanisms and represent a major advance in sustainable chemical synthesis. nih.gov

Table 4: Comparison of Conventional and Green Synthesis Methods for Isoxazolones This table contrasts traditional synthetic approaches with modern, green chemistry-based methods for producing isoxazolone derivatives.

FeatureConventional MethodsGreen Chemistry Methods
Catalyst Often use toxic and expensive heavy metals (e.g., Cu, Ru). rsc.orgnih.govEmploy reusable nanocatalysts (e.g., g-C₃N₄, CeO₂), or are metal-free. rsc.orgnih.govresearchgate.net
Solvent Typically rely on volatile and hazardous organic solvents.Utilize water, deep eutectic solvents (DES), or solvent-free conditions. nih.govsemnan.ac.ir
Energy Source Conventional heating (e.g., refluxing).Microwave irradiation, ultrasound, or natural sunlight. benthamdirect.comeurekaselect.comnih.govsemnan.ac.ir
Efficiency Can have longer reaction times and produce more by-products.Often feature shorter reaction times, higher yields, and easier work-up. nih.govsemnan.ac.ir
Environmental Impact Higher generation of hazardous waste. rsc.orgLower E-factor (Environmental factor), reduced pollution, and improved sustainability. nih.govsemnan.ac.ir

Q & A

Q. What are the most effective synthetic methodologies for preparing 3-(3-methoxyphenyl)isoxazol-5(4H)-one derivatives?

  • Methodological Answer : A green synthesis approach involves a one-pot, three-component reaction using citric acid as a catalyst in aqueous media. This method achieves high yields (70–90%) under mild conditions (5–24 hours) by condensing hydroxylamine, a diketone, and substituted aldehydes (e.g., 3-methoxybenzaldehyde) . Alternatively, enzyme-catalyzed multicomponent reactions with synthetic enzymes (synzymes) offer recyclable catalytic systems (>15 cycles without activity loss), enabling efficient synthesis of fluorinated or methoxy-substituted derivatives .

Q. How are spectroscopic and crystallographic techniques applied to characterize this compound?

  • Methodological Answer :
  • IR spectroscopy : Identifies carbonyl (C=O, ~1664 cm⁻¹) and methoxy (C-O, ~1238 cm⁻¹) groups .
  • NMR : ¹H NMR resolves substituent positions (e.g., methoxy protons at δ ~3.90 ppm; aromatic protons at δ 7.17–7.50 ppm) .
  • X-ray diffraction : Confirms stereochemistry (E/Z configuration) and crystal packing influenced by methoxy and chloromethyl groups .

Q. What are the primary biological applications of this compound derivatives in academic research?

  • Methodological Answer : Derivatives exhibit antioxidant activity (e.g., DPPH radical scavenging) and antibacterial properties against Gram-positive/negative strains. Structure-activity relationships (SAR) studies suggest methoxy and halogen substituents enhance bioactivity . Fluorescent derivatives (e.g., 4b and 4e in ) are also explored for photophysical applications .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity and stereochemical outcomes in the synthesis of this compound derivatives?

  • Methodological Answer : Regioselectivity is governed by electron-donating substituents (e.g., methoxy) stabilizing intermediates during cyclization. Stereochemical control (E/Z configuration) depends on solvent polarity and hydrogen bonding. For example, polar solvents favor E-configuration by stabilizing planar transition states . Ruthenium-catalyzed rearrangements further demonstrate how steric hindrance from the methoxy group directs product formation .

Q. How can computational methods like DFT resolve electronic structure-property relationships in this compound derivatives?

  • Methodological Answer : DFT calculations analyze charge distribution, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces to predict reactivity. For example, methoxy groups increase electron density on the isoxazolone ring, enhancing nucleophilic attack susceptibility . Computational models also correlate substituent effects (e.g., chloro vs. methoxy) with antioxidant activity .

Q. How can researchers address contradictory data in reaction yields for halogen-substituted derivatives?

  • Methodological Answer : Contradictions often arise from competing reaction pathways. For halogenated analogs (e.g., 3-(4-chlorophenyl) derivatives), yields depend on:
  • Catalyst choice : Magnetic nanoparticles (e.g., CoFe₂O₄) improve halogen coupling efficiency .
  • Solvent optimization : Non-polar solvents (toluene) reduce byproducts in decarboxylative reactions .
    Systematic optimization via Design of Experiments (DoE) is recommended to identify critical variables .

Q. What strategies are used to enhance the recyclability and sustainability of synthesis protocols for this compound?

  • Methodological Answer :
  • Deep eutectic solvents (DES) : Choline chloride-urea mixtures enable recyclable, metal-free synthesis .
  • Aqueous media : Gluconic acid solutions achieve >90% recovery of reaction medium after extraction .
  • Heterogeneous catalysis : Nickel nanocatalysts (PDAN-Ni@Fe₃O₄) are magnetically separable and reusable for >5 cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.